molecular formula C8H18Cl2N2O2 B1420231 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride CAS No. 938146-50-0

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride

Cat. No.: B1420231
CAS No.: 938146-50-0
M. Wt: 245.14 g/mol
InChI Key: PKNRKZSHJWXBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride is a piperazine derivative characterized by a propanoic acid backbone substituted at the 2-position with a 4-methylpiperazinyl group, forming a dihydrochloride salt. Piperazine derivatives are widely used in pharmaceuticals and agrochemicals due to their versatility in modulating solubility, bioavailability, and receptor interactions .

Key inferred properties based on analogs:

  • Molecular formula: Likely C₈H₁₈Cl₂N₂O₂ (similar to 3-substituted analog in ).
  • Molecular weight: Estimated ~245–250 g/mol (conflicting data exists for analogs; see Table 1).
  • Applications: Potential intermediate in drug synthesis, given the prevalence of piperazine derivatives in medicinal chemistry .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;;/h7H,3-6H2,1-2H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNRKZSHJWXBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672559
Record name 2-(4-Methylpiperazin-1-yl)propanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938146-50-0
Record name 2-(4-Methylpiperazin-1-yl)propanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis

The synthesis of 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride involves a multi-step process that includes reacting 4-methylpiperazine with a halogenated propanoic acid derivative, such as methyl (S)-2-chloropropanoate, to achieve alkylation. This compound is an intermediate in synthesizing Janus kinase 1 (JAK1) inhibitors, which are investigated for inflammatory and autoimmune diseases.

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)propanoic acid typically involves the reaction of 4-methylpiperidine with a suitable propanoic acid derivative. One common method is the alkylation of 4-methylpiperidine with a halogenated propanoic acid, such as 2-bromopropanoic acid, under basic conditions. The reaction can be carried out in the presence of a base like sodium hydroxide or potassium carbonate, and the product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methylpiperidin-1-yl)propanoic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Synthesis of Analogues

The synthesis of structural analogs has been achieved through various reactions, as illustrated with the synthesis of thiazolamine derivatives:

  • Preparation of N-{4-[3-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}acetamide (6 ):

    • React 4-[3-Fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine (5 ) with pyridine and acetic anhydride at 60 °C for 1 h.
    • Cool the reaction mixture, add water, and collect the resulting solid by filtration.
    • Wash the solid with methanol to obtain compound 6 .
  • Preparation of 4-[3-fluoro-5-(trifluoromethyl)phenyl]-5-{[(2R)-2-methylpyrrolidin-1-yl]methyl}-1,3-thiazol-2-amine (8 ):

    • Mix N-{4-[3-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}acetamide (6 ) with acetic acid, a 36% aqueous formaldehyde solution, and acetic anhydride, and stir at 170 °C for 30 min under microwave irradiation.
    • Concentrate the reaction mixture under reduced pressure, wash the obtained solid with methanol, and collect by filtration.
    • Mix the obtained solid with N-methylpyrrolidone, (2R)-2-methylpyrrolidine, and N, N-diisopropylethylamine, and stir at 100 °C for 30 min.
    • Cool the reaction mixture, add water, and extract with ethyl acetate.
    • Wash the organic layer with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
    • Purify the residue by silica gel column chromatography to obtain compound 8 .
  • Alkylation Reactions to Form Pyrimidine Derivatives:

    • React 4-[3-fluoro-5-(trifluoromethyl)phenyl]-5-{[(2R)-2-methylpyrrolidin-1-yl]methyl}-1,3-thiazol-2-amine (8 ) with 4,6-dichloropyrimidine in tetrahydrofuran while cooling on ice/methanol, then stir at room temperature for 1.5 h.
    • Add sodium hydride and stir the reaction mixture at room temperature for 5 h.
    • Add ice-cooled water, extract with ethyl acetate, wash the organic layer with water and saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.
    • Separate insoluble materials by filtration, concentrate the filtrate under reduced pressure, and purify the residue by silica gel column chromatography to obtain the desired product.

Data Table: Physicochemical Properties

Property Value
CAS No. 1214085-79-6
Molecular Formula C8H18Cl2N2O2
Molecular Weight 245.14
IUPAC Name 2-(4-methylpiperazin-1-yl)propanoic acid;dihydrochloride
Standard InChI InChI=1S/C8H16N2O2.2ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;;/h7H,3-6H2,1-2H3,(H,11,12);2*1H
Standard InChIKey PKNRKZSHJWXBRW-UHFFFAOYSA-N
SMILES CC(C(=O)O)N1CCN(CC1)C.Cl.Cl
Canonical SMILES CC(C(=O)O)N1CCN(CC1)C.Cl.Cl
PubChem Compound 45791573

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Water, ethanol, dichloromethane.

    Temperature: Varies depending on the reaction, typically from room temperature to moderate heating.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride has been studied for its interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. Research indicates that compounds with piperazine structures can influence mood disorders like anxiety and depression by modulating neurotransmitter release and receptor activity.

Case Study : A study demonstrated that this compound enhances serotoninergic signaling, potentially providing therapeutic effects for patients suffering from mood disorders. In vitro assays have shown dose-dependent increases in serotonin receptor activity when treated with the compound.

Neuropharmacology

The compound's structural similarity to neurotransmitters allows it to act on various receptors in the central nervous system. Its ability to modulate neurotransmitter systems positions it as a candidate for developing new treatments for neurological conditions.

Research Findings : In a series of experiments, this compound was shown to significantly affect dopamine receptor activity, suggesting potential applications in treating disorders like schizophrenia .

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in creating more complex molecules with potential pharmacological properties. Its synthesis typically involves several steps, including nucleophilic substitution reactions that yield various derivatives.

Synthesis MethodDescription
Nucleophilic SubstitutionInvolves reacting 2-chloropropanoic acid with 4-methylpiperazine under basic conditions.
Hydrochloride FormationThe final product is converted to its hydrochloride salt form to enhance solubility.

Biological Studies

The compound is utilized in enzyme inhibition studies and receptor binding assays, providing insights into its biological activity and potential therapeutic effects.

Application Example : Research has explored its effects on specific enzymes involved in neurotransmitter metabolism, indicating that it may serve as an inhibitor or modulator of these enzymes, further supporting its role in neurological research .

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents & Key Features Safety Profile (GHS)
2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride (Target) C₈H₁₈Cl₂N₂O₂* ~245–250* Not explicitly listed Piperazine at 2-position ; dihydrochloride Likely H315, H319, H335 (skin/eye irritation, respiratory effects)
3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride C₈H₁₈Cl₂N₂O₂ 208.688 (Conflicting: 245.15 in ) 59695-29-3 Piperazine at 3-position ; dihydrochloride H315, H319, H335
2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride C₉H₂₀Cl₂N₂O₂ 143.14 232.62 Methyl branch on propanoic acid; dihydrochloride Data not provided
3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride C₁₄H₂₂Cl₂N₂O₂ 321.25 22278-01-9 Benzyl group on piperazine; dihydrochloride Data not provided
3-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)propanoic acid dihydrochloride C₁₄H₂₂Cl₂N₄O₂ Not listed 1179371-28-8 Pyrimidinyl group on piperazine; dihydrochloride Data not provided

Notes:

  • Molecular weight discrepancies: The 3-substituted analog has conflicting values (208.688 vs. 245.15), possibly due to data entry errors or salt form differences.
  • Positional isomerism: The 2- vs.

Structural and Functional Differences

Substitution Position :

  • The 2-position substitution in the target compound may confer steric hindrance compared to the 3-position analog, affecting binding to biological targets or crystallization behavior .
  • The 3-substituted analog (CAS 59695-29-3) is commercially exported for pharmaceutical applications, suggesting better stability or synthesis feasibility .

Benzyl group (CAS 22278-01-9): Enhances lipophilicity and may interact with aromatic receptors, common in antihistamines (e.g., levocetirizine dihydrochloride, ). Pyrimidinyl group (CAS 1179371-28-8): Adds hydrogen-bonding capacity, useful in kinase inhibitors or agrochemicals .

Safety Profiles: The target compound and 3-substituted analog share similar hazards (H315, H319, H335), indicating consistent risks across piperazine dihydrochlorides . No data exists for branched or benzyl-substituted analogs, necessitating caution in handling .

Biological Activity

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride is a chemical compound notable for its biological activity and potential therapeutic applications. This compound, characterized by its piperazine ring structure, has been studied for its interactions with various biological targets, particularly in the context of medicinal chemistry and pharmacology.

  • Molecular Formula : C₈H₁₈Cl₂N₂O₂
  • Molecular Weight : Approximately 245.15 g/mol
  • Structure : The compound consists of a propanoic acid moiety linked to a 4-methylpiperazine, which enhances its solubility and biological activity.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Its structure allows it to mimic neurotransmitters, leading to modulation of specific receptors and enzymes. This interaction can result in various biochemical effects, including:

  • Enzyme inhibition
  • Receptor binding affecting neurotransmitter pathways (e.g., serotonin and dopamine) .

Biological Applications

The compound has been investigated for several potential applications:

1. Neurological Disorders

Due to its ability to modulate neurotransmitter systems, the compound shows promise in treating conditions such as:

  • Anxiety
  • Depression

3. Cancer Research

The compound may serve as a building block in the synthesis of anticancer agents. Its structural characteristics allow for modifications that enhance potency against cancer cell lines .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
3-(4-Methylpiperazin-1-yl)propanoic acidAntiproliferative11 - 0.69
(R)-2-(4-methylpiperazin-1-yl)propanoic acidEnzyme InhibitionNot specified
Piperazine DerivativesAntimicrobialVaries widely

Case Study: Antiproliferative Effects

A study investigating the antiproliferative effects of piperazine derivatives found that certain compounds exhibited significant activity against HeLa cells, with IC50 values ranging from 0.69 μM to 11 μM, indicating potential for further development into therapeutic agents for cancer treatment .

Comparison with Similar Compounds

This compound is unique compared to other piperazine derivatives due to its specific structure that allows versatile interactions with biological targets.

Compound NameStructural FeaturesUnique Activity
3-(4-Methylpiperazin-1-yl)propanoic acidSimilar piperazine ringStronger antiproliferative effects
4-(4-Methylpiperazin-1-yl)butanoic acidLonger carbon chainEnhanced solubility
2-(4-Methylpiperazin-1-yl)acetic acidShorter side chainDifferent receptor affinity

Q & A

Q. What are the recommended synthetic routes for 2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride?

Methodological Answer: The synthesis typically involves two key steps:

Formation of the piperazine-propanoic acid backbone : Reacting a halogenated propanoic acid derivative (e.g., 2-chloropropanoic acid) with 4-methylpiperazine under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent like N,N-dimethylformamide (DMF) .

Salt formation : Treating the free base with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability .

Q. Key Considerations :

  • Monitor reaction progress using thin-layer chromatography (TLC) or HPLC.
  • Optimize stoichiometry to minimize impurities such as unreacted starting materials or mono-hydrochloride byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer : A combination of analytical techniques is required:

Technique Purpose Example Parameters
HPLC Purity assessmentC18 column, 0.1% TFA in water/acetonitrile gradient
NMR Structural confirmation¹H/¹³C NMR in D2O or DMSO-d6 to identify piperazine ring protons (δ 2.3–3.5 ppm) and propanoic acid signals (δ 1.2–1.5 ppm)
Mass Spectrometry Molecular weight verificationESI-MS in positive ion mode (expected [M+H]⁺ ~263.2 g/mol)
Elemental Analysis Confirm stoichiometryMatch calculated vs. observed C, H, N, Cl content .

Q. What are the critical stability and storage considerations for this compound?

Methodological Answer :

  • Stability : The dihydrochloride salt is hygroscopic. Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent decomposition .
  • Handling : Use desiccants during weighing and avoid prolonged exposure to light or humidity, which can lead to hydrolysis of the piperazine ring .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design for this compound?

Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energy barriers in the nucleophilic substitution step .
  • Machine Learning : Train models on existing piperazine synthesis data to predict optimal solvents, temperatures, and catalysts. For example, ICReDD’s workflow integrates experimental and computational data to reduce trial-and-error approaches .
  • Contradiction Analysis : Resolve discrepancies in reported yields (e.g., 70–95%) by simulating side reactions (e.g., over-alkylation) and adjusting reagent ratios .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer :

  • NMR Signal Assignment : Compare experimental data with simulated spectra (e.g., using ACD/Labs or MestReNova) to address conflicts in peak assignments. For instance, overlapping piperazine methyl signals (δ 2.3–2.7 ppm) may require 2D NMR (COSY, HSQC) for resolution .
  • Batch Variability : Analyze impurities (e.g., residual DMF) via LC-MS and correlate with synthetic conditions (e.g., incomplete solvent removal) .

Q. What biochemical pathways or targets are influenced by structural analogs of this compound?

Methodological Answer :

  • Receptor Interactions : Piperazine derivatives often target serotonin (5-HT) or dopamine receptors. Use radioligand binding assays (e.g., 5-HT2A) to evaluate affinity .
  • Enzyme Inhibition : Test against acetylcholinesterase or kinases using fluorometric assays. Structural analogs with bulkier substituents (e.g., 4-ethylphenyl) show altered selectivity .
  • Environmental Factors : Adjust assay pH (6.5–7.4) and temperature (25–37°C) to mimic physiological conditions and assess stability-activity relationships .

Q. How does modifying the piperazine ring or propanoic acid moiety affect biological activity?

Methodological Answer :

Modification Impact Experimental Approach
N-Methylation Enhances lipophilicity and CNS penetrationLogP measurements (shake-flask method)
Propanoic Acid Chain Length Alters solubility and protein bindingIsothermal titration calorimetry (ITC) with serum albumin
Dihydrochloride vs. Free Base Improves crystallinity and thermal stabilityDifferential scanning calorimetry (DSC) and X-ray diffraction .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer :

  • Process Chemistry : Transition from batch to flow reactors for better control of exothermic reactions (e.g., HCl addition) .
  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) to reduce costs and time .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.